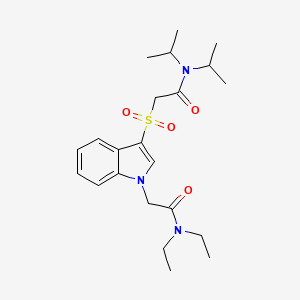![molecular formula C24H31N3O7S2 B2506681 6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-52-9](/img/structure/B2506681.png)
6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" is a complex molecule that likely belongs to the class of thienopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple functional groups and heterocyclic components.
Synthesis Analysis
The synthesis of related thienopyridine derivatives typically involves multi-step reactions starting from various precursors. For example, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Similarly, ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates are synthesized via cyclocondensation reactions . These methods may provide insights into the possible synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of thienopyridine derivatives is often characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography is also used to determine the crystal and molecular structure, revealing features like intramolecular hydrogen bonding and the spatial arrangement of functional groups . These techniques would be essential in analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
Thienopyridine derivatives can undergo various chemical reactions depending on their functional groups. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds when treated with nucleophilic reagents . The presence of amino, cyano, and carboxylate groups in these molecules suggests that the compound may also participate in similar nucleophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's melting point and solubility . The substitution pattern on the thienopyridine core can also impact the compound's stability and reactivity. The supramolecular aggregation observed in some derivatives through C-H...O, C-H...F, and C-H...π interactions can give insights into the solid-state properties of these compounds .
科学的研究の応用
Synthesis and Characterization
The development of synthetic routes for complex molecules often leads to advances in chemical synthesis methodologies. For instance, the expedient phosphine-catalyzed [4 + 2] annulation technique has been applied for the synthesis of highly functionalized tetrahydropyridines, demonstrating the potential for creating structurally related compounds with significant regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
The synthesis and structural characterization of related compounds, such as "6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" and its derivatives, involve complex synthetic pathways and detailed analysis techniques, including FTIR, NMR spectroscopy, and X-ray crystallography. These methods are essential for confirming the molecular structure and understanding the interactions within the crystal lattice, providing insights into the physicochemical properties of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O7S2/c1-5-7-13-26(3)36(31,32)17-10-8-16(9-11-17)21(28)25-22-20(23(29)33-4)18-12-14-27(15-19(18)35-22)24(30)34-6-2/h8-11H,5-7,12-15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVNZVRSNZJPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)



![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)



